molecular formula C15H12O3 B8321447 4-(2-Methylbenzoyl)benzoic acid

4-(2-Methylbenzoyl)benzoic acid

Cat. No. B8321447
M. Wt: 240.25 g/mol
InChI Key: KRRWCEJCYPGASY-UHFFFAOYSA-N
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Patent
US06642223B2

Procedure details

2-[4-(2-Methylbenzoyl)phenyl]-4,4-dimethyl-2-oxazoline (2.86 g) and 4.5M hydrochloric acid (150 ml) are refluxed for 8 hours. The mixture is cooled to room temperature, and thereto is added water. The precipitates are collected by filtration to give 4-(2-methylbenzoyl)benzoic acid (2.23 g) as white powder.
Name
2-[4-(2-Methylbenzoyl)phenyl]-4,4-dimethyl-2-oxazoline
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:22]=[CH:21][CH:20]=[CH:19][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[O:13]CC(C)(C)N=2)=[CH:8][CH:7]=1)=[O:5].Cl.[OH2:24]>>[CH3:1][C:2]1[CH:22]=[CH:21][CH:20]=[CH:19][C:3]=1[C:4]([C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:13])=[O:24])=[CH:10][CH:11]=1)=[O:5]

Inputs

Step One
Name
2-[4-(2-Methylbenzoyl)phenyl]-4,4-dimethyl-2-oxazoline
Quantity
2.86 g
Type
reactant
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)C=2OCC(N2)(C)C)C=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(C(=O)O)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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